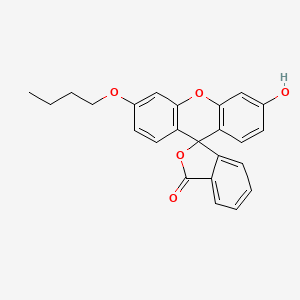

N-Butylfluorescein

Description

Properties

IUPAC Name |

3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLSFGLXYOSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661845 | |

| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335193-91-4 | |

| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Butylfluorescein: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Butylfluorescein is a synthetic fluorescent molecule belonging to the xanthene dye family. Its chemical structure is characterized by a fluorescein core modified with a butyl group, which imparts specific physicochemical properties that are advantageous for various biochemical applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the development of fluorogenic substrates for enzymatic assays.

Core Chemical Properties

This compound is a dark orange to red powder. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 335193-91-4 | [1] |

| Molecular Formula | C₂₄H₂₀O₅ | [1] |

| Molecular Weight | 388.4 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| Excitation Maximum (λex) | 467 nm | [1] |

| Emission Maximum (λem) | 512 nm | |

| Formal Name | 3'-butoxy-6'-hydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This classic method for synthesizing fluorescein and its derivatives involves the condensation of a substituted resorcinol with phthalic anhydride in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-butylresorcinol and phthalic anhydride in a 2:1 molar ratio.

-

Catalysis: Add a catalytic amount of a Lewis acid, such as zinc chloride, or a strong protic acid like methanesulfonic acid. Methanesulfonic acid can also serve as the solvent.

-

Heating: Heat the reaction mixture to a temperature of 180-200°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in a suitable solvent, such as acetone.

-

Purification: The crude this compound can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure product. The purity of the final product should be confirmed by techniques such as NMR and mass spectrometry.

Application in Fluorogenic Substrate Development

A primary application of this compound is in the synthesis of fluorogenic substrates for enzymatic assays. Specifically, it has been instrumental in the development of substrates for phosphatidylinositol-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways.

The fluorogenic substrate, butyl fluorescein myo-inositol phosphate (butyl-FLIP), is synthesized from this compound. This substrate is essentially non-fluorescent. However, upon enzymatic cleavage by PI-PLC, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity. This "turn-on" mechanism allows for the continuous monitoring of enzyme activity.

Experimental Protocol: Synthesis of Butyl Fluorescein myo-Inositol Phosphate (butyl-FLIP)

The synthesis of butyl-FLIP from this compound is a multi-step process involving the protection of hydroxyl groups on myo-inositol, phosphitylation, and subsequent coupling with this compound, followed by deprotection. An improved and more reproducible synthesis has been described, which utilizes a milder deprotection procedure.

-

Protection of myo-Inositol: The hydroxyl groups of myo-inositol are selectively protected to allow for regioselective phosphorylation.

-

Phosphitylation: The protected inositol is then reacted with a phosphitylating agent.

-

Coupling with this compound: The phosphitylated inositol is coupled to this compound.

-

Oxidation and Deprotection: The resulting phosphite triester is oxidized to the phosphate, and the protecting groups are removed under mild conditions to yield the final butyl-FLIP substrate.

Enzymatic Assay Using Butyl-FLIP

The butyl-FLIP substrate allows for a continuous and sensitive assay to measure the activity of PI-PLC.

Experimental Protocol: PI-PLC Activity Assay

-

Reagent Preparation: Prepare a stock solution of butyl-FLIP in an appropriate buffer (e.g., Tris-HCl or HEPES). Prepare a solution of the PI-PLC enzyme of interest at a known concentration.

-

Assay Setup: In a 96-well black microplate, add the assay buffer and the butyl-FLIP substrate to each well.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the PI-PLC enzyme solution to the wells. A control well without the enzyme should be included to measure background fluorescence.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths should be set appropriately for this compound (e.g., λex = 467 nm, λem = 512 nm).

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The enzyme activity can then be calculated based on a standard curve generated with known concentrations of this compound.

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals. Its well-defined spectral properties and its utility as a building block for fluorogenic enzyme substrates make it particularly useful for the development of high-throughput screening assays. The continuous nature of the assays enabled by this compound-derived substrates offers a significant advantage over discontinuous methods, facilitating kinetic studies and the screening of potential enzyme inhibitors or activators.

References

N-Butylfluorescein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, synthesis, and key properties of N-Butylfluorescein. The information is curated for professionals in research and development, offering precise experimental protocols and structured data for practical application.

Chemical Structure and Properties

This compound, systematically named 3'-butoxy-6'-hydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is an alkyl-substituted derivative of the widely used fluorescent dye, fluorescein. The introduction of the n-butyl group enhances its lipophilicity, influencing its solubility and potential applications in biological systems.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 335193-91-4 | [][2][3] |

| Molecular Formula | C₂₄H₂₀O₅ | [][2] |

| Molecular Weight | 388.41 g/mol | |

| Appearance | Yellow Solid | |

| IUPAC Name | 3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| Boiling Point | 603.7°C at 760 mmHg | |

| Density | 1.38 g/cm³ | |

| Purity | ≥95% |

Table 2: Spectral and Fluorescent Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 467 nm | |

| Emission Maximum (λem) | 512 nm |

Synthesis of this compound

The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This involves the condensation of 4-butoxyresorcinol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or methanesulfonic acid. The reaction yields for fluorescein derivatives synthesized via this method typically range from 76% to 85%.

Synthesis of the Precursor: 4-Butoxyresorcinol

A common route to synthesize 4-alkoxyresorcinols involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an appropriate alkyl aldehyde, followed by catalytic hydrogenation.

Experimental Protocol for this compound Synthesis

This protocol is based on established methods for the synthesis of fluorescein derivatives.

Materials:

-

Phthalic anhydride

-

4-Butoxyresorcinol

-

Zinc chloride (anhydrous) or Methanesulfonic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine phthalic anhydride (1.0 mmol) and 4-butoxyresorcinol (2.0 mmol).

-

Add a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%) or use methanesulfonic acid as both the solvent and catalyst.

-

Heat the reaction mixture with constant stirring to 160-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Dissolve the crude product in a 1N aqueous solution of sodium hydroxide.

-

Separate the catalyst by filtration or centrifugation.

-

Acidify the filtrate with 1N hydrochloric acid until the pH is neutral. This compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a yellow solid.

Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 1H | Aromatic H (phthaloyl) |

| ~ 7.5 - 7.7 | m | 2H | Aromatic H (phthaloyl) |

| ~ 7.1 | d | 1H | Aromatic H (phthaloyl) |

| ~ 6.5 - 6.8 | m | 6H | Aromatic H (xanthene) |

| ~ 4.0 | t | 2H | -OCH₂- |

| ~ 1.7 - 1.8 | m | 2H | -OCH₂CH₂- |

| ~ 1.4 - 1.5 | m | 2H | -CH₂CH₃ |

| ~ 0.9 - 1.0 | t | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (lactone) |

| ~ 160 | C-O (ether, xanthene) |

| ~ 152 | C-OH (xanthene) |

| ~ 124 - 135 | Aromatic C (phthaloyl) |

| ~ 102 - 130 | Aromatic C (xanthene) |

| ~ 83 | Spiro C |

| ~ 68 | -OCH₂- |

| ~ 31 | -OCH₂CH₂- |

| ~ 19 | -CH₂CH₃ |

| ~ 14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1740-1760 | Strong | C=O stretch (lactone) |

| 1600-1650 | Medium | C=C stretch (aromatic) |

| 1000-1300 | Strong | C-O stretch (ether and phenol) |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 388.13 | [M]⁺, Molecular Ion |

| 331.11 | [M - C₄H₉]⁺, Loss of butyl group |

| 313.09 | [M - C₄H₉O]⁺, Loss of butoxy group |

Logical Relationships and Workflows

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from its precursors.

Caption: Synthesis of this compound.

Analytical Workflow

This diagram outlines the typical workflow for the analysis and characterization of synthesized this compound.

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to N-Butylfluorescein (CAS Number 335193-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylfluorescein is a synthetic fluorescent molecule belonging to the fluorescein family of dyes. Its chemical structure, characterized by a butyl group substitution, imparts specific physicochemical properties that make it a valuable tool in biochemical and cellular assays. This technical guide provides a comprehensive overview of this compound, with a particular focus on its application in the synthesis of fluorogenic substrates for the continuous assay of Phosphatidylinositol-specific phospholipase C (PI-PLC). This enzyme plays a critical role in cellular signaling pathways, making its activity a key area of investigation in various physiological and pathological processes, and a potential target for drug discovery.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 335193-91-4 | [1] |

| Molecular Formula | C₂₄H₂₀O₅ | [1] |

| Molecular Weight | 388.41 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Excitation Maximum (λex) | 467 nm | [1] |

| Emission Maximum (λem) | 512 nm | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Conditions | -20°C |

Application in Phosphatidylinositol-specific Phospholipase C (PI-PLC) Assays

The primary application of this compound in research is as a precursor in the synthesis of fluorogenic substrates for the enzyme Phosphatidylinositol-specific phospholipase C (PI-PLC). PI-PLCs are a family of enzymes that cleave the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade is integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The fluorogenic substrate, often referred to as butyl fluorescein myo-inositol phosphate (butyl-FLIP), is synthesized by chemically linking this compound to a myo-inositol phosphate moiety. This substrate is designed to be non-fluorescent or weakly fluorescent. Upon enzymatic cleavage by PI-PLC, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for the continuous and sensitive monitoring of PI-PLC activity.

PI-PLC Signaling Pathway

The following diagram illustrates the canonical PI-PLC signaling pathway, highlighting the point of action for PI-PLC and the role of its products.

Experimental Protocols

Synthesis of Butyl Fluorescein myo-Inositol Phosphate (butyl-FLIP)

While a detailed, step-by-step protocol for the synthesis of butyl-FLIP from this compound is proprietary to many research groups and commercial suppliers, the general strategy involves the chemical coupling of this compound to a protected myo-inositol phosphate derivative, followed by deprotection steps. The synthesis generally follows these key stages:

-

Protection of myo-inositol: The hydroxyl groups of myo-inositol are protected to allow for selective phosphorylation.

-

Phosphorylation: The protected inositol is phosphorylated at the desired position.

-

Coupling with this compound: The phosphorylated inositol is coupled to this compound. This step is critical and often involves activation of the phosphate group.

-

Deprotection: The protecting groups on the inositol and phosphate moieties are removed to yield the final water-soluble, fluorogenic substrate.

Researchers should refer to specialized organic and medicinal chemistry literature for detailed synthetic methodologies for similar fluorogenic probes.

PI-PLC Enzymatic Assay Protocol

The following is a generalized protocol for a continuous fluorometric assay of PI-PLC activity using a substrate derived from this compound. This protocol can be adapted for high-throughput screening (HTS) applications.

Materials:

-

Purified PI-PLC enzyme

-

Butyl-FLIP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM CaCl₂)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the butyl-FLIP substrate in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in Assay Buffer.

-

Prepare serial dilutions of the PI-PLC enzyme in Assay Buffer to determine the optimal enzyme concentration.

-

Pipette the enzyme dilutions into the wells of the 96-well microplate. Include a no-enzyme control (buffer only) to measure background fluorescence.

-

Initiate the reaction by adding the butyl-FLIP substrate solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 467 nm, Em: 512 nm).

-

Monitor the increase in fluorescence intensity over time. Data can be collected in kinetic mode.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot the initial rates against the enzyme concentrations to determine the enzyme activity. For inhibitor screening, plot the reaction rates against inhibitor concentrations.

Experimental Workflow for PI-PLC Inhibitor Screening

The diagram below outlines a typical workflow for a high-throughput screen for PI-PLC inhibitors using a this compound-based fluorogenic substrate.

Quantitative Data for this compound Derivatives

| Parameter | Fluorescein (in 0.1 M NaOH) | This compound Derivative (Expected) | Reference(s) |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at ~490 nm | Similar to fluorescein, slight shifts expected | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | Likely high, but may be influenced by the butyl group |

It is important for researchers to experimentally determine these values for this compound or its derivatives under their specific assay conditions for accurate quantitative analysis.

Conclusion

This compound is a valuable chemical tool for researchers in cell biology and drug discovery. Its primary utility lies in its role as a building block for creating sensitive and reliable fluorogenic substrates for PI-PLC. The ability to continuously monitor PI-PLC activity is crucial for understanding its role in various signaling pathways and for the development of novel therapeutics targeting this enzyme. This guide provides a foundational understanding of this compound's properties and applications, empowering researchers to effectively incorporate this compound into their experimental designs.

References

N-Butylfluorescein: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of N-Butylfluorescein, a fluorescent compound with applications in biochemical assays. The document details its excitation and emission characteristics, along with experimental protocols for their measurement. Furthermore, it explores its use in the development of fluorogenic substrates for enzyme activity assays, specifically for phosphatidylinositol-specific phospholipase C (PI-PLC).

Core Spectroscopic Properties of this compound

This compound is a derivative of fluorescein, a widely used fluorophore in various biological applications. The spectral characteristics of this compound are fundamental to its utility as a fluorescent probe.

Quantitative Spectral Data

| Property | Value | Notes |

| Excitation Maximum (λex) | 467 nm | In chloroform or methanol[1] |

| Emission Maximum (λem) | 512 nm | In chloroform or methanol[1] |

| Quantum Yield (Φf) | 0.85 | For 5(6)-butylfluorescein in PBS buffer[2] |

| Molar Extinction Coefficient (ε) | Not available | - |

| Fluorescence Lifetime (τf) | 4.10 ns | For 5(6)-butylfluorescein in PBS buffer[2] |

Experimental Protocols

Measurement of Fluorescence Spectra

The determination of the excitation and emission spectra of a fluorescent compound like this compound is a standard procedure in spectroscopy.

Objective: To determine the wavelengths of maximum excitation and emission for this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline (PBS))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to the known excitation maximum of this compound (467 nm).

-

Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to the determined emission maximum (512 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum.

-

-

Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.

PI-PLC Enzyme Assay using a Fluorogenic Substrate

This compound is a precursor in the synthesis of butyl fluorescein myo-inositol phosphate (butyl-FLIP), a fluorogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC). The assay relies on the enzymatic cleavage of the non-fluorescent substrate to release a highly fluorescent product.

Objective: To measure the activity of PI-PLC using a fluorogenic substrate derived from this compound.

Materials:

-

Purified PI-PLC enzyme

-

Butyl-FLIP substrate

-

Assay buffer (e.g., 100 mM HEPES, 1 mM EDTA, pH 7.0)

-

Fluorescence microplate reader or spectrofluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the butyl-FLIP substrate in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the PI-PLC enzyme in the assay buffer.

-

-

Assay Setup:

-

In a microplate or cuvette, add the assay buffer.

-

Add a specific volume of the PI-PLC enzyme dilution.

-

Initiate the reaction by adding the butyl-FLIP substrate.

-

-

Fluorescence Measurement:

-

Immediately place the reaction vessel in the fluorescence reader.

-

Set the excitation and emission wavelengths to the values for the fluorescent product (the cleaved this compound derivative, which will have similar spectral properties to the parent compound, e.g., λex ≈ 467 nm, λem ≈ 512 nm).

-

Monitor the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the enzyme concentration to determine the relationship between enzyme activity and concentration.

-

References

N-Butylfluorescein: An In-depth Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylfluorescein, a derivative of the renowned fluorophore fluorescein, offers unique characteristics that make it a valuable tool in various scientific disciplines, particularly in the realm of drug discovery and cellular biology. This technical guide provides a comprehensive overview of the core fluorescent properties of this compound, including its spectral characteristics, quantum yield, and molar absorptivity. Detailed experimental protocols for the characterization of these properties are presented to enable researchers to replicate and validate these findings. Furthermore, this guide explores the application of this compound in a key signaling pathway, highlighting its utility as a component in fluorogenic substrates for enzyme activity assays. The information is structured to be a practical resource for scientists employing fluorescence-based techniques in their research.

Core Fluorescent Properties

The fluorescence of this compound is governed by its chemical structure, specifically the xanthene core, which is characteristic of fluorescein and its derivatives. The addition of a butyl group can influence its photophysical properties and cellular permeability.

Spectral Characteristics

This compound exhibits distinct excitation and emission spectra, which are fundamental to its application as a fluorescent probe. The maximal excitation and emission wavelengths are key parameters for selecting appropriate light sources and detectors in fluorescence microscopy and spectroscopy.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 467 nm | [1] |

| Emission Maximum (λem) | 512 nm | [1] |

| Stokes Shift | 45 nm | Calculated |

| Appearance | Solid | |

| Molecular Formula | C₂₄H₂₀O₅ | [1] |

| Molecular Weight | 388.4 g/mol | [1] |

Quantum Yield

Table 2: Fluorescence Quantum Yield of a Butyl-Substituted Fluorescein Derivative

| Compound | Solvent/Buffer | Quantum Yield (Φ) | Reference |

| 5(6)-butyl fluorescein | 10 mM PBS buffer | 0.85 | [2] |

Molar Absorptivity

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. A specific experimentally determined molar absorptivity for this compound could not be located in the published literature. However, fluorescein and its derivatives typically exhibit high molar absorptivity. For context, the molar absorptivity of the parent compound, fluorescein, in a basic aqueous solution is approximately 76,900 M⁻¹cm⁻¹ at its absorption maximum. An experimental protocol for determining the molar absorptivity of this compound is provided in Section 2.2.

Experimental Protocols

This section provides detailed methodologies for the determination of the key fluorescent properties of this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Workflow for Relative Quantum Yield Determination

References

N-Butylfluorescein solubility in different solvents

An In-Depth Technical Guide to the Solubility of N-Butylfluorescein

For researchers, scientists, and drug development professionals, understanding the solubility of a fluorescent probe like this compound is critical for its effective application in assays, imaging, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound and offers a detailed experimental protocol for determining its solubility in various solvents.

Overview of this compound

This compound is an alkyl-substituted fluorescein derivative. It is often used in the synthesis of fluorogenic substrates for enzyme assays, such as those for phosphatidylinositol-specific phospholipase C (PI-PLC)[1][2]. Its fluorescent properties, with excitation and emission maxima around 467 nm and 512 nm respectively, make it a valuable tool in biochemical and cellular studies[1]. However, its utility is fundamentally dependent on its solubility in appropriate solvent systems.

Solubility Profile of this compound

Publicly available quantitative solubility data for this compound is limited. Most suppliers provide only qualitative descriptions. The available information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [1][3] |

| Methanol | Slightly Soluble |

The term "slightly soluble" is generally understood to mean that the solute has a solubility in the range of 1 to 10 mg/mL. However, for precise experimental design, quantitative determination is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a step-by-step guide for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or a validated HPLC method for quantification

-

Volumetric flasks

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted and recorded.

-

Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Equilibration: Add a known volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Shaking: Place the vial in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing of the solid with the solvent.

-

Phase Separation: After the equilibration period, remove the vial and let it stand at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or HPLC.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

3.3. Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

Considerations for Drug Development Professionals

For drug development applications, solubility in physiologically relevant media is crucial. Therefore, in addition to organic solvents like DMSO, determining the solubility of this compound in aqueous buffers (e.g., PBS at pH 7.4) and simulated biological fluids is highly recommended. The presence of co-solvents or excipients can significantly impact solubility and should be investigated based on the intended formulation.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative description as "slightly soluble" in chloroform and methanol provides a starting point for its use. For applications requiring precise concentrations, experimental determination of solubility is necessary. The provided shake-flask protocol offers a robust method for obtaining reliable solubility data, enabling researchers to effectively utilize this compound in their studies.

References

N-Butylfluorescein: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Butylfluorescein. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and performance of this fluorescent compound in their experimental workflows.

Core Stability Profile

This compound, a derivative of fluorescein, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are light, pH, and temperature. Proper storage and handling are crucial to maintain its chemical integrity and fluorescent properties.

General Storage Recommendations

For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound is reported to be stable for at least four years. For routine laboratory use, it is advisable to prepare smaller aliquots of solutions to avoid repeated freeze-thaw cycles.

Summary of Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, data from its parent compound, fluorescein, provides valuable insights into its stability profile. The following table summarizes the known stability characteristics.

| Parameter | Condition | Observation | Source |

| Storage Temperature | -20°C | Stable for ≥ 4 years | |

| Light Exposure | Bright Sunlight (pH 11.2) | Decay Rate Constant: -1.96 h⁻¹ | |

| Bright Sunlight (pH 5.2) | Decay Rate Constant: -0.47 h⁻¹ | ||

| Bright Sunlight (with Na₂S) | Decay Rate Constant: -0.10 h⁻¹ | ||

| pH | > 9 | Dianion form predominates, stable absorbance. | |

| 5 - 9 | pH-dependent absorption and emission characteristics due to ionization equilibrium (pKa ~6.4 for fluorescein).[1] | [1] | |

| Temperature (in solution) | 10.0 to 45.0 °C | Fluorescence intensity of fluorescein sodium salt solution decreases with increasing temperature. | [2] |

Experimental Protocols

To ensure the quality and performance of this compound in experimental settings, it is recommended to perform stability testing, particularly if the compound is to be used in assays over extended periods or under varying conditions.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products. The following is a general protocol that can be adapted for this purpose.

Objective: To develop and validate an HPLC method to quantify this compound and resolve its degradation products under various stress conditions.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies

-

Oxidizing agent (e.g., H₂O₂)

-

HPLC system with a photodiode array (PDA) or fluorescence detector

-

A suitable C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

-

Chromatographic Conditions Development:

-

Mobile Phase: A gradient elution is often effective. Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Elution Program: Optimize the gradient to achieve good resolution between the parent peak and any degradation products.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 30-40°C.

-

Detection: Use a PDA detector to monitor multiple wavelengths and identify the optimal wavelength for detection of this compound and its degradation products. A fluorescence detector can also be used for higher sensitivity, with excitation and emission wavelengths set appropriately (e.g., ~490 nm excitation and ~515 nm emission).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

-

Analyze samples from each stress condition by the developed HPLC method to assess the extent of degradation and the formation of degradation products.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

-

Visualizations

Recommended Storage and Handling Workflow

The following diagram outlines the recommended workflow for the storage and handling of this compound to maintain its stability.

Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Signaling Pathway

This compound is utilized in the synthesis of fluorogenic substrates for enzymes like phosphatidylinositol-specific phospholipase C (PI-PLC). Understanding this pathway is crucial for interpreting experimental results using such substrates.

Degradation Profile

Photodegradation

The most significant stability concern for this compound, like other fluorescein derivatives, is photodegradation. Exposure to light, particularly in the UV spectrum and bright sunlight, can lead to the breakdown of the fluorophore, resulting in a loss of fluorescence. The rate of photodegradation is influenced by the pH of the solution, with studies on fluorescein showing faster degradation at higher pH.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively detailed, the degradation of the core fluorescein structure likely involves photooxidation. This can lead to the cleavage of the xanthene ring system, potentially forming smaller aromatic and aliphatic compounds.

Conclusion

The stability of this compound is paramount for its effective use in research and development. By adhering to the recommended storage conditions of -20°C and protection from light, its chemical integrity can be maintained for an extended period. For applications requiring the use of this compound in solution, it is crucial to be mindful of its susceptibility to photodegradation and the influence of pH on its fluorescent properties. The implementation of a validated stability-indicating HPLC method is recommended for quality control and to ensure the reliability of experimental data.

References

N-Butylfluorescein molecular weight and formula

An In-Depth Technical Guide to N-Butylfluorescein

This compound is a synthetic, alkyl-substituted derivative of fluorescein, a widely used fluorescent tracer. This guide provides a detailed overview of its chemical properties, and applications, particularly for researchers, scientists, and professionals involved in drug development and biochemical assays.

Core Molecular and Chemical Properties

This compound is characterized by its distinct fluorescent properties, which are leveraged in various biochemical assays.[1] Its fundamental chemical and physical data are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C24H20O5[2][3] |

| Molecular Weight | 388.41 g/mol [2][3] |

| CAS Number | 335193-91-4 |

| Appearance | Yellow Solid |

| Excitation Maximum | 467 nm |

| Emission Maximum | 512 nm |

| Solubility | Slightly soluble in Chloroform and Methanol |

Primary Application: Fluorogenic Substrate Synthesis

A primary application of this compound is in the synthesis of fluorogenic substrates designed for the continuous assay of specific enzymes. It is a key precursor in the synthesis of butyl fluorescein myo-inositol phosphate (butyl FLIP), which serves as a substrate for phosphatidylinositol-specific phospholipase C (PI-PLC).

The operational principle of such assays is based on a fluorescence quenching mechanism. In the intact substrate molecule, the fluorescence of the fluorescein moiety is suppressed. Upon enzymatic cleavage of the substrate by the target enzyme, such as PI-PLC, the quenching is relieved, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time monitoring of the enzymatic reaction.

Experimental Workflow: PI-PLC Activity Assay

The following diagram illustrates the general workflow for utilizing an this compound-derived substrate in a phosphatidylinositol-specific phospholipase C (PI-PLC) activity assay.

References

N-Butylfluorescein in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Butylfluorescein, a derivative of the widely-used fluorescent dye fluorescein, serves as a crucial chemical intermediate in the development of sensitive analytical tools for enzymatic activity and cellular transport. Its core application in research lies in its utility as a precursor for synthesizing fluorogenic enzyme substrates. This guide provides an in-depth overview of its primary research application, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Application: Fluorogenic Substrate for Phosphatidylinositol-Specific Phospholipase C (PI-PLC)

This compound is a key component in the synthesis of fluorogenic substrates designed to assay the activity of phosphatidylinositol-specific phospholipase C (PI-PLC). PI-PLCs are a family of enzymes pivotal to cellular signaling pathways, where they cleave phosphatidylinositol and its phosphorylated analogs to generate second messengers.

The synthesized substrate, often referred to as a butyl fluorescein myo-inositol phosphate (butyl-FLIP), is ingeniously designed to be non-fluorescent. Enzymatic cleavage by PI-PLC liberates the fluorescent this compound, leading to a measurable increase in fluorescence. This "turn-on" fluorescent response allows for the continuous and sensitive monitoring of PI-PLC activity.[1][2] The length of the alkyl tail, in this case, a butyl group, has been shown to significantly influence the rate of enzymatic cleavage.[1][2]

Quantitative Data: Influence of Alkyl Chain Length on PI-PLC Substrate Cleavage

The rate of substrate cleavage by PI-PLC is dependent on the length of the alkyl chain attached to the fluorescein core. The following table summarizes the relative rates of cleavage for a series of fluorescein derivatives with varying alkyl chain lengths.

| Alkyl Chain Length | Relative Rate of Cleavage (%) |

| Methyl | 100 |

| Butyl | 170 |

| Hexyl | 250 |

| Octyl | 150 |

| Decyl | 70 |

Data adapted from Zaikova et al., Bioconjugate Chemistry, 2001.

Signaling Pathway of PI-PLC

The following diagram illustrates the general signaling pathway involving PI-PLC, highlighting the generation of second messengers.

Caption: PI-PLC signaling cascade.

Experimental Protocols

Synthesis of Butyl Fluorescein myo-Inositol Phosphate (a butyl-FLIP substrate)

This protocol is a generalized procedure based on the improved synthesis of fluorogenic PI-PLC substrates described by Zaikova et al. (2001). The synthesis involves the protection of myo-inositol, coupling with a phosphoramidite, oxidation, and subsequent coupling with this compound, followed by deprotection.

Workflow Diagram:

Caption: Synthetic workflow for Butyl-FLIP.

Methodology:

-

Protection of myo-Inositol: The hydroxyl groups of myo-inositol are protected using appropriate protecting groups (e.g., silyl ethers) to ensure regioselective phosphorylation. This step is crucial for a reproducible synthesis.

-

Phosphitylation: The protected myo-inositol is reacted with a phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole) to introduce a phosphite triester.

-

Oxidation: The phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide.

-

Coupling with this compound: The phosphate triester of the protected inositol is coupled with this compound. This is typically achieved by activating the phosphate with a coupling agent and reacting it with the hydroxyl group of this compound.

-

Deprotection: All protecting groups are removed under mild conditions to yield the final water-soluble, non-fluorescent substrate.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

PI-PLC Enzyme Assay Using a Fluorogenic Substrate

This protocol outlines a continuous assay for measuring PI-PLC activity using a butyl-FLIP substrate.

Workflow Diagram:

Caption: Workflow for PI-PLC activity assay.

Methodology:

-

Prepare Assay Buffer: A suitable assay buffer is prepared, typically containing 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, and 133 µg/mL fatty-acid-free BSA.

-

Substrate Addition: The butyl-FLIP substrate is dissolved in the assay buffer to a final concentration in the low micromolar range (e.g., 10-50 µM).

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of purified PI-PLC enzyme (e.g., 20 ng).

-

Incubation: The reaction mixture is incubated at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence is monitored continuously using a fluorometer. The excitation and emission wavelengths for the liberated this compound are typically around 490 nm and 515 nm, respectively.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. This rate is then used to calculate the specific activity of the enzyme.

This compound and Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of transporters crucial for the uptake and disposition of a wide array of endogenous and exogenous compounds, including many drugs.[3] Fluorescein and several of its derivatives have been identified as substrates for various OATP isoforms, making them useful tools for studying OATP function and for developing high-throughput screening assays for OATP inhibitors.

While various fluorescein derivatives have been characterized as OATP substrates, current research has not explicitly identified this compound itself as a substrate for any specific OATP isoform. Consequently, quantitative data regarding its transport kinetics (K_m, V_max) by OATPs are not available at this time. Further research is required to determine if this compound interacts with and is transported by OATPs.

Quantitative Data for Other Fluorescein Derivatives as OATP1B1 Substrates

For comparative purposes, the following table presents the kinetic parameters for the transport of other fluorescein derivatives by OATP1B1.

| Fluorescein Derivative | K_m (µM) | V_max (pmol/min/mg protein) |

| 2',7'-Dichlorofluorescein (DCF) | 5.29 | 87.9 |

| 4',5'-Dibromofluorescein (DBF) | 4.16 | 48.1 |

| Oregon Green (OG) | 54.1 | 187 |

Data from Obaidat et al., Molecular Pharmaceutics, 2016.

This guide provides a comprehensive overview of the established research applications of this compound, focusing on its role in the development of fluorogenic substrates for PI-PLC. The provided protocols and data are intended to facilitate the design and execution of experiments in the fields of enzymology, cell signaling, and drug discovery.

References

N-Butylfluorescein: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylfluorescein, a derivative of the highly fluorescent xanthene dye fluorescein, has garnered significant interest in various scientific and biomedical applications owing to its favorable photophysical properties. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of this compound. It details the underlying principles of light absorption and emission, the profound influence of environmental factors such as pH and solvent polarity, and presents key quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the characterization of its fluorescence properties, aiming to equip researchers with the necessary knowledge for its effective application.

The Core Mechanism of Fluorescence in this compound

The fluorescence of this compound, like its parent compound fluorescein, is a photophysical process that can be comprehensively understood through the Jablonski diagram. This process involves the absorption of a photon, subsequent relaxation to a lower excited state, and the eventual emission of a photon of lower energy (longer wavelength).

Upon excitation by a photon of appropriate energy, an electron in the highest occupied molecular orbital (HOMO) of the this compound molecule is promoted to a higher energy level in the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). This absorption process is extremely rapid, occurring on the femtosecond timescale.

Following excitation, the molecule undergoes rapid non-radiative relaxation to the lowest vibrational level of the first excited singlet state (S₁). This process, known as internal conversion and vibrational relaxation, is also very fast, typically occurring in picoseconds.

From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) through several pathways. The most significant of these in a highly fluorescent molecule like this compound is fluorescence, the emission of a photon. This radiative decay process is slower than absorption and internal conversion, with a typical fluorescence lifetime in the nanosecond range. Due to the energy lost during vibrational relaxation in the excited state, the emitted photon has less energy than the absorbed photon, resulting in a shift of the emission spectrum to a longer wavelength. This phenomenon is known as the Stokes shift.

Other non-radiative decay pathways, such as intersystem crossing to a triplet state (T₁) and subsequent phosphorescence or non-radiative decay, can also occur, competing with fluorescence and reducing the fluorescence quantum yield. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

// Transitions s0_v0 -> s1_v2 [label="Absorption", color="#34A853", fontcolor="#34A853", arrowhead=vee]; s1_v2 -> s1_v0 [label="Vibrational\nRelaxation", color="#5F6368", fontcolor="#5F6368", arrowhead=vee, style=dashed]; s1_v0 -> s0_v1 [label="Fluorescence", color="#EA4335", fontcolor="#EA4335", arrowhead=vee]; s1_v0 -> t1_v0 [label="Intersystem\nCrossing", color="#5F6368", fontcolor="#5F6368", arrowhead=vee, style=dashed]; t1_v0 -> s0_v2 [label="Phosphorescence", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee]; s1_v0 -> s0_v2 [label="Internal\nConversion", color="#5F6368", fontcolor="#5F6368", arrowhead=vee, style=dashed]; } END_DOT Figure 1: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

Influence of Environmental Factors

The fluorescence of this compound is highly sensitive to its local environment, particularly pH and solvent polarity. Understanding these effects is crucial for its application as a fluorescent probe.

Effect of pH

The fluorescence of this compound is intrinsically linked to the pH of its environment due to the presence of ionizable groups on the fluorescein core. Fluorescein can exist in several ionic forms, including a cationic, neutral, monoanionic, and dianionic form, each with distinct absorption and emission properties.[1][2] The equilibrium between these forms is governed by the pKa values of the hydroxyl and carboxylic acid groups.

The dianionic form, which predominates at alkaline pH, is the most fluorescent species.[3] As the pH decreases, protonation of the phenolate group leads to the formation of the monoanion, which is significantly less fluorescent.[1] Further acidification results in the formation of the neutral lactone form, which is essentially non-fluorescent. This pH-dependent fluorescence intensity makes this compound and its analogs valuable as pH indicators in biological systems.[4]

Effect of Solvent Polarity

The polarity of the solvent significantly influences the photophysical properties of this compound. In polar solvents, the dianionic form is stabilized, leading to strong fluorescence. In nonpolar solvents, the equilibrium shifts towards the non-fluorescent lactone form.

Furthermore, the solvent polarity affects the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption and emission spectra. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, resulting in a larger Stokes shift. This is because the excited state of fluorescein derivatives is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.

Quantitative Data

The following tables summarize the key photophysical properties of this compound and its parent compound, fluorescein.

Table 1: Spectral Properties of this compound and Fluorescein

| Compound | Solvent/Condition | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference |

| This compound | Not Specified | 467 | 512 | |

| 5(6)-Butylfluorescein | Ethanol (1 mM NaOH) | 488 | 514 | |

| 5(6)-Butylfluorescein | PBS (pH 7.3) | 488 | 514 | |

| Fluorescein | 0.1 M NaOH | 490 | 515 | |

| Fluorescein | Ethanol | 482.5 | ~510 |

Table 2: Fluorescence Quantum Yield (ΦF) and Lifetime (τf) of Butylfluorescein and Fluorescein

| Compound | Solvent/Condition | ΦF | τf (ns) | Reference |

| 5(6)-Butylfluorescein | Ethanol (1 mM NaOH) | 0.85 | 4.10 | |

| 5(6)-Butylfluorescein | PBS (pH 7.3) | 0.85 | 4.10 | |

| Fluorescein | 0.1 M NaOH | 0.92 - 0.95 | ~4.0 | |

| Fluorescein | Ethanol | 0.79 | - |

Methodologies

Synthesis of N-Alkylfluoresceins (General Procedure)

The synthesis of N-alkylfluoresceins, such as this compound, typically involves the alkylation of the phenolic hydroxyl group of fluorescein. A general method for the preparation of fluorescein ethers can be adapted for this purpose.

Materials:

-

Fluorescein

-

Anhydrous potassium carbonate (K₂CO₃)

-

1-Bromobutane (or other suitable butylating agent)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve fluorescein in anhydrous DMF.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 80 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92).

Materials:

-

This compound

-

Fluorescein (as a standard)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²)

where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Measurement of pH-Dependent Fluorescence

Materials:

-

This compound stock solution in a suitable solvent (e.g., ethanol or DMSO)

-

A series of buffers with a range of known pH values

-

Fluorometer

Procedure:

-

Prepare a series of buffered solutions with the desired pH values.

-

Add a small aliquot of the this compound stock solution to each buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the pH and fluorescence.

-

Measure the fluorescence emission spectrum of each solution at a constant excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH titration curve.

-

The pKa of the fluorophore can be determined from the midpoint of the transition in the titration curve.

Conclusion

This compound is a versatile fluorophore whose fluorescence properties are governed by a well-understood photophysical mechanism. Its sensitivity to environmental factors, particularly pH and solvent polarity, makes it a valuable tool for various sensing and imaging applications. By understanding the core principles of its fluorescence and employing the appropriate experimental methodologies, researchers can effectively harness the capabilities of this important fluorescent probe in their scientific endeavors.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Intracellular pH Measurements In Vivo Using Green Fluorescent Protein Variants | Springer Nature Experiments [experiments.springernature.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Intracellular pH-determination by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butylfluorescein Powder: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of N-Butylfluorescein powder. It is intended to equip laboratory personnel with the necessary knowledge to minimize risks and implement best practices when working with this fluorescent compound. This document also outlines its key applications and provides a foundational experimental protocol for its use as a fluorogenic substrate.

Chemical and Physical Properties

This compound is a fluorescent compound utilized in various biochemical assays. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and application.

| Property | Value | Source(s) |

| CAS Number | 335193-91-4 | [1][] |

| Molecular Formula | C₂₄H₂₀O₅ | [1] |

| Molecular Weight | 388.4 g/mol | [1] |

| Appearance | Yellow to red-brown solid powder | [] |

| Excitation Maximum (λex) | 467 nm | |

| Emission Maximum (λem) | 512 nm | |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| Boiling Point | 603.7°C at 760 mmHg | |

| Density | 1.38 g/cm³ | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years when stored at -20°C |

Safety and Hazard Information

Hazard Statements (General for similar compounds, specific SDS should be consulted):

-

May be harmful if swallowed or inhaled.

-

May cause skin and serious eye irritation.

-

May be harmful to aquatic life.

Precautionary Statements (General, specific SDS should be consulted):

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

Wear protective gloves, eye protection, and face protection.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound powder is crucial to ensure personnel safety and prevent contamination.

Safe handling workflow for this compound powder.

Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound powder:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator should be used. Work should ideally be conducted in a fume hood or other ventilated enclosure.

-

Protective Clothing: A laboratory coat is mandatory. For larger quantities, chemical-resistant coveralls may be appropriate.

Storage and Disposal

Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended. Keep away from strong oxidizing agents.

Disposal: Specific disposal guidelines for this compound are not readily available. All waste disposal should be conducted in accordance with local, state, and federal regulations. As a general rule, chemical waste should be collected in a designated, labeled container and disposed of through an approved hazardous waste disposal program. Avoid release into the environment.

First Aid Measures

In the event of exposure to this compound powder, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols: Application in PI-PLC Assays

This compound is a precursor in the synthesis of fluorogenic substrates like butyl fluorescein myo-inositol phosphate (butyl FLIP), which are used in the continuous assay of phosphatidylinositol-specific phospholipase C (PI-PLC). PI-PLC activity is a marker for distinguishing between pathogenic and nonpathogenic Listeria species.

Below is a generalized experimental workflow for a PI-PLC assay using a fluorogenic substrate derived from this compound.

Generalized workflow for a PI-PLC assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a 1X PLC reaction buffer.

-

Dissolve the this compound-derived substrate (e.g., butyl FLIP) in the reaction buffer to create a stock solution.

-

Prepare a positive control by diluting a stock solution of PI-PLC in the reaction buffer.

-

Prepare experimental samples and negative controls in the reaction buffer.

-

-

Assay Procedure:

-

Prepare a working solution of the fluorogenic substrate.

-

In a microplate, add the substrate working solution to the wells containing the samples and controls.

-

Incubate the plate at 37°C for a specified period (e.g., 1.5 hours).

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 467 nm and an emission wavelength of approximately 512 nm. An increase in fluorescence indicates the enzymatic cleavage of the substrate by PI-PLC.

-

Chemical Compatibility

Specific chemical compatibility data for this compound is not extensively documented. However, based on the general properties of fluorescein derivatives, it is prudent to avoid contact with strong oxidizing agents. For laboratory equipment, materials such as glass and polypropylene are generally considered compatible. When selecting tubing and other apparatus, it is recommended to consult general chemical compatibility charts and conduct small-scale tests if there is any uncertainty.

This guide is intended to provide a comprehensive overview of the safe handling of this compound powder. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

N-Butylfluorescein: A Technical Guide to its Absorbance and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance and fluorescence characteristics of N-Butylfluorescein, a key fluorescent compound. The document details its core spectroscopic properties, the critical influence of environmental factors such as pH on its absorbance spectrum, and standardized experimental protocols for its analysis.

Introduction to this compound

This compound is a derivative of the widely-used fluorophore, fluorescein. It is a fluorescent compound that has been utilized in the synthesis of fluorogenic substrates, such as butyl fluorescein myo-inositol phosphate (butyl FLIP), for the continuous assay of enzymes like phosphatidylinositol-specific phospholipase C (PI-PLC).[1] Its utility in biochemical assays stems from its strong light absorption and emission properties, which are fundamental to its application as a fluorescent probe.

Spectroscopic Properties of this compound

The photophysical characteristics of this compound are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments. Data for a closely related compound, 5(6)-butyl fluorescein, is included as a reliable proxy.

| Property | Value | Conditions / Solvent |

| Absorbance Maxima (λabs) | 488 nm | 10 mM Phosphate-Buffered Saline (PBS) |

| 467 nm | Not Specified | |

| 277 nm | Not Specified | |

| 226 nm | Not Specified | |

| Emission Maximum (λem) | 514 nm | 10 mM Phosphate-Buffered Saline (PBS) |

| 512 nm | Not Specified | |

| Fluorescence Quantum Yield (Φf) | 0.85 | 10 mM Phosphate-Buffered Saline (PBS) |

| Molar Absorptivity (ε) | ~76,900 M-1cm-1 (at ~490 nm) | Value for Fluorescein dianion in basic solution |

Table 1: Key Spectroscopic Data for this compound and related compounds. The molar absorptivity of the parent fluorescein molecule is provided as an estimate.[1][2][3]

Core Principles and Influencing Factors

The absorbance of this compound is governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the species and the path length of the light.[4] The molar absorptivity (or extinction coefficient) is an intrinsic measure of how strongly the molecule absorbs light at a specific wavelength.

A critical factor influencing the absorbance and fluorescence of this compound is the pH of the solvent. Like its parent compound, fluorescein, this compound exists in various ionic forms depending on the pH, including cationic, neutral, monoanionic, and dianionic species. Each of these forms has a distinct absorbance spectrum.

-

Acidic Conditions (pH < 4): The molecule exists predominantly in its neutral, lactone form, which has a primary absorption peak around 435 nm with a low molar absorptivity.

-

Intermediate pH (pH 4-6): A mixture of the neutral form and the monoanion is present. The monoanion exhibits two absorption peaks around 453 nm and 472 nm.

-

Basic Conditions (pH > 8): The dianion form is prevalent. This form is responsible for the strong absorption maximum around 490 nm and the intense fluorescence emission.

This pH dependence underscores the importance of using buffered solutions to ensure reproducible and predictable spectroscopic measurements in experimental assays.

Experimental Protocols

This protocol outlines the procedure for determining the absorbance spectrum of this compound.

A. Instrumentation:

-

A dual-beam UV-Visible spectrophotometer capable of scanning a wavelength range from at least 200 nm to 700 nm.

B. Reagents and Materials:

-

This compound

-

Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution such as 10 mM PBS at a specific pH)

-

Quartz cuvettes with a 1 cm path length

-

Volumetric flasks and pipettes

C. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent. This compound is slightly soluble in chloroform and methanol.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution. The final concentration should yield an absorbance maximum in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference or blank. Place it in the reference beam path of the spectrophotometer. Place an identical cuvette also filled with the solvent in the sample path and record a baseline correction or "zero" the instrument.

-

Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the this compound working solution, and then fill it with the working solution.

-

Spectrum Acquisition: Place the sample cuvette back into the sample holder. Perform a wavelength scan over the desired range (e.g., 220 nm to 600 nm). The instrument will plot absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Caption: Experimental workflow for absorbance spectrum measurement.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a standard of known quantum yield, is most common.

A. Instrumentation:

-

A spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Visible spectrophotometer.

B. Reagents and Materials:

-

This compound (test sample).

-

A fluorescence standard with a known quantum yield and spectral properties similar to the test sample (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.925).

-

Solvent (the same solvent must be used for both the standard and the test sample to minimize errors related to the refractive index).

-

Quartz cuvettes (1 cm path length).

C. Procedure:

-

Select Excitation Wavelength: Choose an excitation wavelength at which both the test sample and the standard have significant absorbance, preferably near the absorbance maximum of the test sample.

-

Prepare Solutions: Prepare a series of 5-6 dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using a spectrophotometer, measure and record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for all measurements of the sample and standard.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measured spectrum.

-

Data Analysis:

-

For both the test sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Perform a linear regression for both data sets. The slope of the resulting line is the gradient (Grad).

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound sample (Φsample):

Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients from the plots of integrated intensity vs. absorbance.

-

nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term (nsample2 / nstd2) equals 1.

-

References

N-Butylfluorescein: A Technical Guide to Understanding its Quantum Yield for Researchers and Drug Development Professionals

Introduction